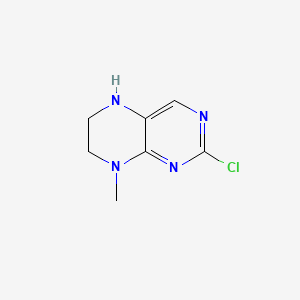

2-Methylfuran-3-carboximidamide hydrochloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Methylfuran-3-carboximidamide hydrochloride is a chemical compound that has gained significant importance in scientific research. This compound is synthesized using various methods and has shown promising results in several scientific studies. In

Scientific Research Applications

Atmospheric Chemistry and Environmental Impact

A study by Tapia et al. (2010) explored the atmospheric degradation of 3-methylfuran, closely related to 2-methylfuran derivatives, identifying kinetic behaviors and products of reactions with atmospheric oxidants. The research highlighted the environmental implications of these reactions, including the formation of chlorinated and hydroxy-methylfuranones, which could extend to similar compounds such as 2-methylfuran-3-carboximidamide hydrochloride under atmospheric conditions. This study provides insights into the atmospheric chemistry of furan derivatives, suggesting potential environmental impacts through the generation of various degradation products (Tapia et al., 2010).

Catalysis and Biomass Conversion

The conversion of furfural to 2-methylfuran, facilitated by molybdenum carbide as a selective deoxygenation catalyst, was investigated by Xiong et al. (2014). This research underscores the potential application of 2-methylfuran derivatives in the development of biofuels and value-added chemicals from biomass, indicating the catalytic efficiency of molybdenum carbide in selective deoxygenation processes. The study suggests that similar catalytic approaches could be applicable to the conversion of related compounds, enhancing the sustainability of chemical manufacturing processes (Xiong et al., 2014).

Organic Synthesis and Material Science

Research on the synthesis of 2-ethyl-6-methyl-3-hydroxypyridine, as discussed by Yao Xing-sheng (2007), involves the acylation of 2-methylfuran, demonstrating an improved synthetic route with significant yields. This work illustrates the utility of 2-methylfuran derivatives in the synthesis of complex organic molecules, potentially extending to 2-methylfuran-3-carboximidamide hydrochloride for the development of new materials and chemicals. The methodology could offer a blueprint for the synthesis of other furan-based compounds, contributing to advancements in material science and organic chemistry (Yao Xing-sheng, 2007).

Bioactive Compound Synthesis

The synthesis and reaction studies of ethyl 5-(1-chloroethyl)-2-methylfuran-3-carboxylate by Pevzner (2007) showcase the chemical versatility of furan derivatives. This research highlights the potential of furan compounds in the synthesis of bioactive molecules, which could be relevant for 2-methylfuran-3-carboximidamide hydrochloride in developing pharmaceuticals or agrochemicals. The detailed reaction mechanisms and product analyses provide a foundation for further explorations in bioactive compound synthesis, offering pathways for the creation of novel therapeutic agents (Pevzner, 2007).

properties

IUPAC Name |

2-methylfuran-3-carboximidamide;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8N2O.ClH/c1-4-5(6(7)8)2-3-9-4;/h2-3H,1H3,(H3,7,8);1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QEMGXXCZAPLHKH-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CO1)C(=N)N.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9ClN2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90655200 |

Source

|

| Record name | 2-Methylfuran-3-carboximidamide--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90655200 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

160.60 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

127929-98-0 |

Source

|

| Record name | 2-Methylfuran-3-carboximidamide--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90655200 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[4-(2-Methylsulfonylphenyl)piperazin-1-yl]-3,5,7,8-tetrahydrothiopyrano[4,3-d]pyrimidin-4-one](/img/structure/B593813.png)

![1-Chloro-7-nitro-1,2-dihydropyrrolo[1,2-a]pyrazine](/img/structure/B593821.png)

![5-Methyl-N-[(2R)-1-oxo-1-[[(3R)-pyrrolidin-3-yl]amino]-3-[6-[3-(trifluoromethoxy)phenyl]pyridin-3-yl]propan-2-yl]-4-propylthiophene-2-carboxamide](/img/structure/B593823.png)

![N,N'-Bis[(4-pyridin-2-ylphenyl)methyl]ethane-1,2-diamine](/img/structure/B593836.png)